molecular formula C11H14N2O2 B13500085 1-Nitroso-4-phenylpiperidin-4-ol

1-Nitroso-4-phenylpiperidin-4-ol

Cat. No.: B13500085
M. Wt: 206.24 g/mol
InChI Key: QAESAJLGTZSUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitroso-4-phenylpiperidin-4-ol (CAS: 16533-05-4) is a heterocyclic compound featuring a piperidin-4-ol core substituted with a phenyl group at the 4-position and a nitroso (-N=O) group at the 1-position. With a molecular weight of 206.2 g/mol and a purity ≥95%, it has been utilized in laboratory settings for research purposes, though its commercial availability is currently discontinued .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-nitroso-4-phenylpiperidin-4-ol

InChI

InChI=1S/C11H14N2O2/c14-11(10-4-2-1-3-5-10)6-8-13(12-15)9-7-11/h1-5,14H,6-9H2

InChI Key

QAESAJLGTZSUMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)N=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Nitroso-4-phenylpiperidin-4-ol can be achieved through several methods:

Chemical Reactions Analysis

1-Nitroso-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Nitroso-4-phenylpiperidin-4-ol involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

  • 4-(4-Chlorophenyl)-1-nitrosopiperidin-4-ol (CAS: 3192-36-7) Key Difference: Chlorine substituent at the para position of the phenyl ring. Impact: The electron-withdrawing Cl group enhances lipophilicity and metabolic stability, making this compound a reference material in loperamide production .
  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (CAS: 163631-02-5)

    • Key Difference : Fluorine substituent (electron-withdrawing) and benzyl group.
    • Impact : The fluorine atom improves bioavailability and membrane permeability, while the benzyl group increases lipophilicity, favoring central nervous system (CNS) drug development .
  • 1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol (CAS: 873537-50-9) Key Difference: Fluoro and nitro groups on the phenyl ring. Impact: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing oxidative stability and reactivity in electrophilic substitutions. This compound’s higher molecular weight (240.23 g/mol) may delay metabolic clearance .

Modifications to the Nitroso Group

  • 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride Key Difference: Replacement of nitroso with an ethanol group. Impact: The ethanol moiety improves aqueous solubility and hydrogen-bonding capacity, making it a versatile building block in pharmaceuticals and material science .
  • Mps1-IN-3 (Synonym: 4-(phenylamino)piperidine derivative) Key Difference: Amino group (-NH₂) instead of nitroso. Impact: The amino group enhances basicity and receptor-binding affinity, as seen in its role as a kinase inhibitor (Mps1).

Complex Derivatives with Additional Functional Groups

  • 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5)
    • Key Features : Sulfonyl (-SO₂) and piperazinyl groups.
    • Impact : The sulfonyl group increases acidity and stability, while the piperazine ring introduces basicity, broadening applications in multi-target drug design .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents/Modifications Notable Applications/Properties
1-Nitroso-4-phenylpiperidin-4-ol 16533-05-4 206.2 Phenyl, nitroso Lab research (discontinued)
4-(4-Chlorophenyl)-1-nitrosopiperidin-4-ol 3192-36-7 285.7 4-Cl-phenyl, nitroso Loperamide precursor
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol 163631-02-5 285.36 4-F-phenyl, benzyl CNS drug intermediate
1-(2-Fluoro-4-nitrophenyl)piperidin-4-ol 873537-50-9 240.23 2-F, 4-NO₂-phenyl High reactivity in synthesis
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl - 265.8 (HCl salt) Ethanol, piperidine Pharmaceutical building block
1-(4-Chlorophenyl)sulfonyl-...piperidin-4-ol 478041-65-5 467.98 SO₂, 4-F-phenyl, piperazine Multi-target drug candidate

Research Findings and Implications

  • Nitroso Group Dynamics : The nitroso group in 1-Nitroso-4-phenylpiperidin-4-ol induces conformational strain in the piperidine ring, as shown in NMR studies of N-nitroso piperidin-4-ones . This strain may enhance interactions with biological targets, such as enzymes or receptors.
  • Chloro vs. Fluoro Substituents : Chlorine increases metabolic stability but may introduce toxicity risks, whereas fluorine improves bioavailability without significant toxicity, as observed in fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.